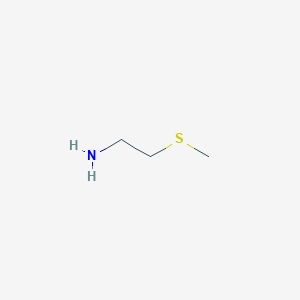

2-(Méthylthio)éthylamine

Vue d'ensemble

Description

Quilseconazole est un médicament expérimental de petite molécule connu pour ses propriétés antifongiques. Il appartient à la classe des agents antifongiques azolés, plus précisément à un dérivé de tétrazole. Le composé est caractérisé structurellement par la présence d'un cycle tétrazole, qui est connu pour sa stabilité et ses propriétés bioisostériques. Quilseconazole a montré une activité prometteuse contre diverses infections fongiques, en particulier celles causées par les espèces de Cryptococcus .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-(Methylthio)ethylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique thioether functional group allows it to participate in diverse chemical reactions.

Case Study: Synthesis of Anticancer Agents

Recent research has demonstrated the use of 2-(methylthio)ethylamine in synthesizing novel anticancer agents. For example, copper(II) complexes formed with this compound have shown significant DNA cleavage activity, indicating potential as a therapeutic agent against cancer cells .

Material Science Applications

The compound has been utilized in the development of advanced materials, particularly in the field of perovskite solar cells.

Case Study: Perovskite Solar Cells

A study highlighted the incorporation of 2-(methylthio)ethylamine hydrochloride into perovskite precursor solutions. This addition improved defect passivation in solar cells, leading to enhanced efficiency in energy conversion . The findings suggest that compounds like 2-(methylthio)ethylamine can significantly improve the performance of solar energy devices.

Agricultural Chemistry

In agricultural applications, 2-(methylthio)ethylamine is being explored as a precursor for developing agrochemicals. Its ability to modify chemical properties makes it a candidate for creating more effective pesticides and herbicides.

Case Study: Synthesis of Agricultural Chemicals

Research indicates that derivatives of 2-(methylthio)ethylamine can be synthesized for use as intermediates in agricultural formulations. These derivatives exhibit enhanced efficacy compared to their non-thioether counterparts .

Mécanisme D'action

Target of Action

2-(Methylthio)ethylamine, also known as 2-Aminoethyl methyl sulfide or S-Methylcysteamine , is an organosulfur compoundIt has been reported that the compound can act as a ligand , suggesting that it may interact with various proteins or enzymes in the body.

Mode of Action

It is known to act as a ligand and, via schiff base condensations, a ligand precursor . This suggests that it may bind to specific proteins or enzymes, altering their function and potentially leading to various biochemical effects.

Result of Action

It has been reported that copper (ii) complexes containing 2-(methylthio)ethylamine effectively cleave dna in cell-free systems , suggesting that it may have significant effects at the molecular level.

Analyse Biochimique

Biochemical Properties

It is known to be a ligand and a precursor to other ligands via Schiff base condensations . This suggests that it may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand and a precursor to other ligands via Schiff base condensations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Quilseconazole est synthétisé par un processus en plusieurs étapes impliquant la formation du cycle tétrazole et une fonctionnalisation ultérieure. La synthèse commence généralement par la préparation d'un dérivé de pyridine, qui est ensuite soumis à une série de réactions pour introduire le motif tétrazole. Les étapes clés incluent :

Formation du cycle tétrazole : Ceci est réalisé par la réaction d'un nitrile approprié avec de l'azoture de sodium en milieu acide.

Fonctionnalisation : Le cycle tétrazole est ensuite fonctionnalisé par l'introduction de divers substituants, tels que les groupes difluorophényle et trifluorométhoxyphényle, par des réactions de substitution nucléophile

Méthodes de production industrielle : La production industrielle de Quilseconazole implique l'adaptation à grande échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et la reproductibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Quilseconazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle tétrazole.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénures et les composés organométalliques sont utilisés dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de tétrazole substitués, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

Quilseconazole a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il sert de composé modèle pour étudier la chimie des tétrazoles et de leurs dérivés.

Biologie : Quilseconazole est utilisé dans des études biologiques pour étudier ses propriétés antifongiques et ses mécanismes d'action.

Médecine : Le composé est étudié comme un traitement potentiel pour les infections fongiques, en particulier celles causées par des souches résistantes aux médicaments.

Industrie : La stabilité et les propriétés bioisostériques de Quilseconazole en font un composé précieux dans le développement de nouveaux agents antifongiques

5. Mécanisme d'action

Quilseconazole exerce ses effets antifongiques en inhibant l'enzyme fongique cytochrome P450 51 (CYP51), également connu sous le nom de lanostérol 14α-déméthylase. Cette enzyme est essentielle à la synthèse de l'ergostérol, un composant essentiel de la membrane cellulaire fongique. En inhibant CYP51, Quilseconazole perturbe la production d'ergostérol, ce qui conduit à une altération de l'intégrité de la membrane cellulaire et, finalement, à la mort des cellules fongiques .

Comparaison Avec Des Composés Similaires

Quilseconazole est structurellement et fonctionnellement similaire à d'autres agents antifongiques azolés, tels que l'otéséconazole et le fluconazole. il présente plusieurs propriétés uniques :

Sélectivité : Quilseconazole a un degré élevé de sélectivité pour le CYP51 fongique, ce qui réduit le risque d'effets hors cible sur les enzymes humaines.

Puissance : Il démontre une activité antifongique puissante contre un large éventail de pathogènes fongiques, y compris des souches résistantes aux médicaments.

Stabilité : Le cycle tétrazole offre une stabilité métabolique améliorée par rapport à d'autres dérivés azolés

Composés similaires :

Oteseconazole : Un autre dérivé tétrazole aux propriétés antifongiques similaires.

Fluconazole : Un agent antifongique triazole largement utilisé.

Itraconazole : Un antifongique azolé avec un spectre d'activité plus large

La combinaison unique de sélectivité, de puissance et de stabilité de Quilseconazole en fait un candidat prometteur pour un développement ultérieur en tant qu'agent antifongique.

Activité Biologique

2-(Methylthio)ethylamine is an organic compound with the chemical formula . This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article synthesizes existing research findings regarding the biological activity of 2-(Methylthio)ethylamine, focusing on its anticancer properties, antimicrobial effects, and other relevant biological interactions.

2-(Methylthio)ethylamine is characterized by the presence of a methylthio group attached to an ethylamine backbone. Its structural formula is represented as follows:

This compound can undergo various chemical reactions, including nitrosation and oxidation, which can alter its biological activity and therapeutic potential.

Anticancer Activity

Research indicates that 2-(Methylthio)ethylamine exhibits promising anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including human leukemia (K562) and hepatocellular carcinoma (HepG2) cells. The synthesized derivatives exhibited anti-proliferative effects, suggesting that modifications to the core structure could enhance biological efficacy .

Table 1: Anticancer Activity of 2-(Methylthio)ethylamine Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| N-2-(Methylthio)ethyl-N-nitrosocarbamate | K562 | 15.0 | |

| Benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate | HepG2 | 10.5 | |

| Thiazole derivatives | PC12 | 12.0 |

Antimicrobial Activity

In addition to its anticancer potential, 2-(Methylthio)ethylamine has been evaluated for antimicrobial activity. Studies have shown that it possesses antibacterial properties against a range of pathogens, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Table 2: Antimicrobial Efficacy of 2-(Methylthio)ethylamine

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 30 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 35 |

The mechanisms underlying the biological activities of 2-(Methylthio)ethylamine are not fully elucidated but are believed to involve:

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing sulfur may induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity.

Case Studies

A notable case study involved the synthesis of a series of thiazole derivatives from 2-(Methylthio)ethylamine. These derivatives were tested for their cytotoxicity against various cancer cell lines and demonstrated significant anti-proliferative effects, particularly in leukemia and liver cancer models .

Another study focused on the development of nitrosocarbamate derivatives from 2-(Methylthio)ethylamine, which were evaluated for their potential as photolabile anticancer agents. The results indicated that these compounds could be activated under light exposure, releasing active therapeutic agents selectively in tumor tissues .

Propriétés

IUPAC Name |

2-methylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS/c1-5-3-2-4/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWGSFFHHMQKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171774 | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18542-42-2 | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18542-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylthio)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)ethylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9H8PF5P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.